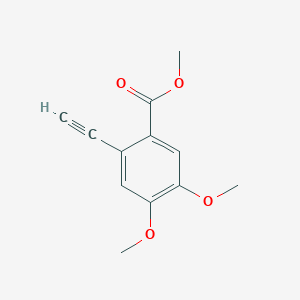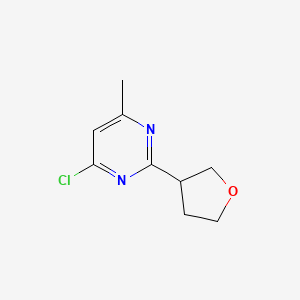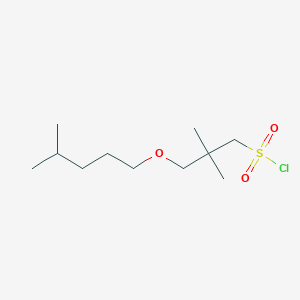
6-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound features a benzotriazole ring substituted with a chlorine atom and a thiolan-3-yl group, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of 6-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzotriazole ring, which can be achieved through the cyclization of appropriate precursors.
Chlorination: The benzotriazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Thiolan-3-yl Substitution: The thiolan-3-yl group is introduced through a substitution reaction, where a suitable thiol compound reacts with the chlorinated benzotriazole under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
6-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The thiolan-3-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or modify the thiolan-3-yl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mecanismo De Acción
The mechanism of action of 6-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways. The benzotriazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiolan-3-yl group may also play a role in modulating the compound’s biological activity by interacting with cellular components.
Comparación Con Compuestos Similares
Similar compounds to 6-chloro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole include other benzotriazole derivatives with different substituents. For example:
2-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-[(3R)-1,1-dioxo-1λ6-thiolan-3-yl]-N-methylacetamide: This compound features a similar benzotriazole ring with a different substitution pattern.
N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-methylpropyl)methanesulfonamide: Another related compound with a thiolan-3-yl group and different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10ClN3S |
|---|---|
Peso molecular |
239.73 g/mol |
Nombre IUPAC |
6-chloro-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H10ClN3S/c11-7-1-2-9-10(5-7)14(13-12-9)8-3-4-15-6-8/h1-2,5,8H,3-4,6H2 |
Clave InChI |
MLWQWWNXDFBCAU-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1N2C3=C(C=CC(=C3)Cl)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13562247.png)
![1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid](/img/structure/B13562249.png)




![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13562274.png)



![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)
![[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B13562307.png)

